molecular formula C9H10O5 B14411507 Diprop-2-en-1-yl oxopropanedioate CAS No. 87605-44-5

Diprop-2-en-1-yl oxopropanedioate

Cat. No.: B14411507
CAS No.: 87605-44-5
M. Wt: 198.17 g/mol
InChI Key: QTBRDNMPULGXDV-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl oxopropanedioate is an ester derivative of oxopropanedioic acid (also known as ketomalonic acid), where the two hydroxyl groups of the diacid are replaced by prop-2-en-1-yl (allyl) groups. The structure features a central three-carbon chain with a ketone group (oxo) and two esterified allyl moieties. This compound is of interest due to the reactivity imparted by the allyl groups, which can participate in polymerization, cycloaddition, and other unsaturated bond-driven reactions.

Properties

CAS No.

87605-44-5

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

bis(prop-2-enyl) 2-oxopropanedioate

InChI

InChI=1S/C9H10O5/c1-3-5-13-8(11)7(10)9(12)14-6-4-2/h3-4H,1-2,5-6H2

InChI Key

QTBRDNMPULGXDV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=O)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diprop-2-en-1-yl oxopropanedioate can be synthesized through the esterification of oxopropanedioic acid with prop-2-en-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out by heating the reactants under reflux, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate solvent recovery and recycling to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl oxopropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The allyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Diprop-2-en-1-yl oxopropanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through Diels-Alder reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of diprop-2-en-1-yl oxopropanedioate involves its interaction with various molecular targets. The compound’s reactive oxo and allyl groups enable it to participate in a range of chemical reactions, potentially modifying biological molecules and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of Diprop-2-en-1-yl oxopropanedioate are best understood through comparison with compounds sharing functional or structural similarities. Below is a detailed analysis:

Structural Analogues and Functional Group Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Functional Groups Key Properties Reference
This compound Allyl esters, oxo group High reactivity due to allyl groups; potential for polymerization or cycloaddition
4-[Bis(prop-2-enyl)amino]benzoic acid Allyl-substituted amino group Enhanced binding affinity to molecular targets; distinct biological activity
Propan-2-yl diprop-2-en-1-ylcarbamate Allyl carbamate Increased reactivity in nucleophilic substitutions; industrial applications
Sodium 2-nitro-1,3-dioxopropan-2-ide Dioxo structure Stability under varying pH and temperature conditions
Dimethyl oxopropanedioate Methyl esters, oxo group Lower reactivity compared to allyl esters; higher thermal stability
Key Observations:

Allyl Groups vs. Alkyl Substituents: Allyl esters (e.g., this compound) exhibit higher reactivity than methyl or ethyl esters due to the electron-rich double bonds, which facilitate reactions like Michael additions or Diels-Alder cyclizations. In contrast, dimethyl oxopropanedioate lacks unsaturated bonds, making it less reactive but more stable under standard conditions . In 4-[Bis(prop-2-enyl)amino]benzoic acid, the allyl groups on the amino moiety enhance binding to enzymes or receptors, suggesting similar advantages in the target compound’s interactions with biological targets .

Oxo Group Influence :

  • The oxo group in oxopropanedioate derivatives can act as an electron-withdrawing group, polarizing adjacent bonds and increasing susceptibility to nucleophilic attack. This property is shared with Sodium 2-nitro-1,3-dioxopropan-2-ide, where the dioxo structure stabilizes the compound under diverse conditions .

Comparison with Carbamates: Propan-2-yl diprop-2-en-1-ylcarbamate demonstrates that allyl groups in carbamates enhance reactivity in industrial applications, such as coatings or adhesives.

Stability and Reactivity

  • Thermal and Chemical Stability : Allyl esters are generally less thermally stable than their alkyl counterparts due to the propensity of allyl groups to undergo elimination or polymerization. For example, Sodium 2-nitro-1,3-dioxopropan-2-ide, with a fully saturated dioxo structure, shows superior stability under extreme conditions compared to unsaturated esters .
  • Hydrolysis Resistance : The steric bulk of allyl groups may slow ester hydrolysis compared to methyl esters, though this is highly pH-dependent. Evidence from carbamate derivatives suggests that allyl-substituted compounds resist enzymatic degradation better than simpler alkyl analogues .

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